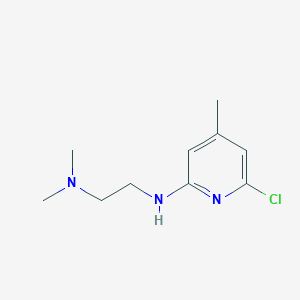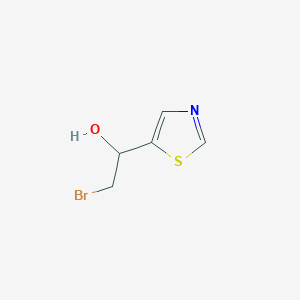
2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Bromomethyl-5-thiazolemethanol is a chemical compound with the molecular formula C5H6BrNOS. It consists of 15 atoms: 6 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is known for its unique structure, which includes a thiazole ring, a bromomethyl group, and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole aldehydes or carboxylic acids.
Reduction Reactions: Reduced thiazole derivatives.
Scientific Research Applications
Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Alpha-Bromomethyl-5-thiazolemethanol can be compared with other thiazole derivatives such as:
5-Methylthiazole: Lacks the bromomethyl and hydroxymethyl groups, making it less reactive.
5-Bromomethylthiazole: Similar structure but lacks the hydroxymethyl group, reducing its versatility in chemical reactions.
5-Hydroxymethylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
The uniqueness of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol lies in its combination of bromomethyl and hydroxymethyl groups, which provide a balance of reactivity and versatility in chemical reactions.
Properties
CAS No. |
201470-18-0 |
|---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-bromo-1-(1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2 |
InChI Key |
AWQIMFGXKJACBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(CBr)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
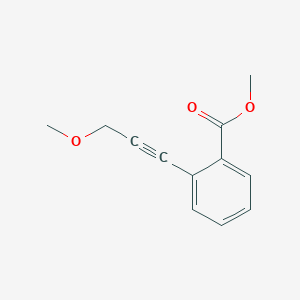
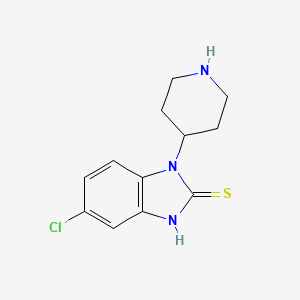
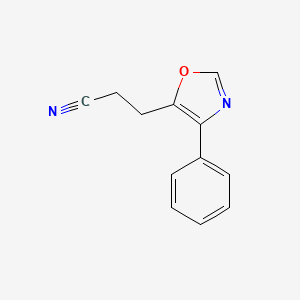
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)
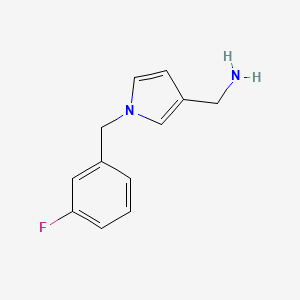
![1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
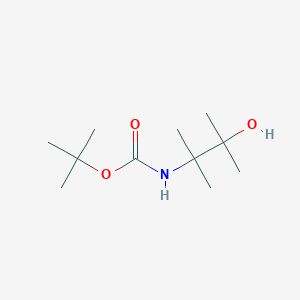
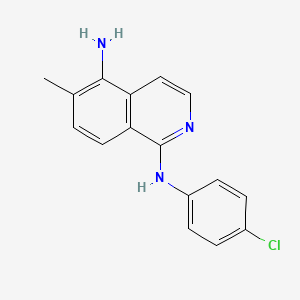
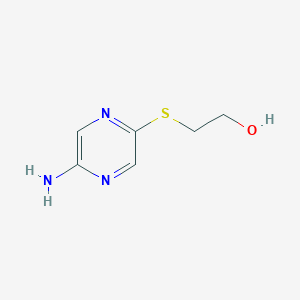
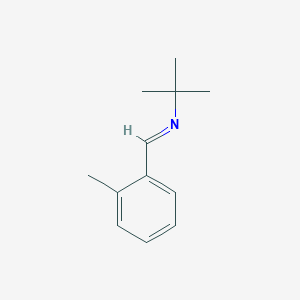
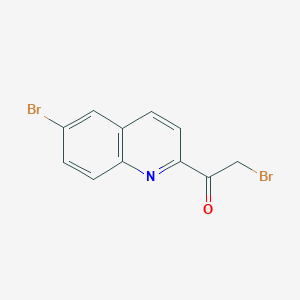
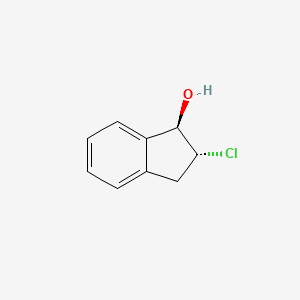
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)
